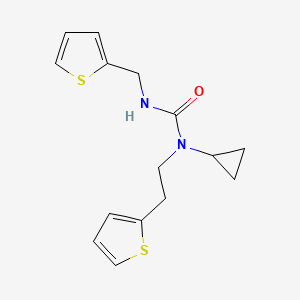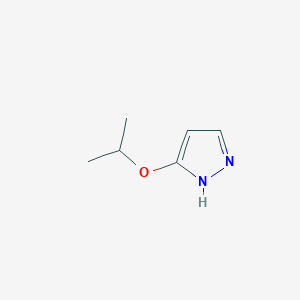
6-(2-Methylbenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methylbenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H15N3O2 and its molecular weight is 293.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives utilizes precursors similar to "6-(2-Methylbenzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile." These compounds are synthesized through a series of reactions involving cyclization and interaction with different reagents, highlighting the compound's utility in generating complex heterocyclic systems with potential applications in medicinal chemistry and materials science (A. Aly, 2006).
Fluorescent DNA-binding Compounds
Research on dibenzo[b,h][1,6]naphthyridines, synthesized by reacting 2-acetylaminobenzaldehyde with methyl ketones, has shown that these compounds exhibit strong fluorescence. The fluorescence intensities change upon intercalation into double-stranded DNA, indicating their potential as DNA-binding agents for bioanalytical applications (K. Okuma et al., 2014).
Antimicrobial and Antioxidant Activities
Certain derivatives related to "this compound" have been studied for their antiproliferative activity. The position and nature of substituents on the naphthyridine ring significantly influence biological activity, demonstrating the compound's relevance in the development of new antimicrobial and antioxidant agents (I. N. Bardasov et al., 2020).
Photodynamic Therapy for Cancer
Unsymmetrical zinc(II) complexes of benzonaphthoporphyrazines, synthesized from precursors related to the compound of interest, have been explored as photosensitizers for photodynamic therapy in cancer treatment. These compounds' photophysical properties, such as the singlet oxygen quantum yields, indicate their potential in medical applications, especially in targeted cancer therapy (U. Michelsen et al., 1996).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for a compound depend on its potential applications. If the compound shows promising biological activity, it could be further optimized and tested as a potential drug candidate. Alternatively, it could be used as a building block for the synthesis of other complex molecules .
Eigenschaften
IUPAC Name |
6-(2-methylbenzoyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-4-2-3-5-14(11)17(22)20-7-6-15-13(10-20)8-12(9-18)16(21)19-15/h2-5,8H,6-7,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKONBJUKKFXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2489814.png)
![Methyl 4-(2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate](/img/structure/B2489815.png)
![1,7-dimethyl-8-(2-(4-(2-methylbenzyl)piperazin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2489816.png)
![2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-phenylacetamide](/img/structure/B2489817.png)
![tert-butyl N-methyl-N-[4-(phenylamino)phenyl]carbamate](/img/structure/B2489820.png)

![4-[(furan-2-yl)methanesulfonyl]-1-(naphthalene-1-carbonyl)piperidine](/img/structure/B2489822.png)
![N-(3-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489823.png)
![3-([(1,3-Benzodioxol-5-ylmethyl)amino]sulfonyl)benzoic acid](/img/structure/B2489827.png)


![methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate](/img/structure/B2489832.png)

![(2-chloro-5-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2489837.png)
